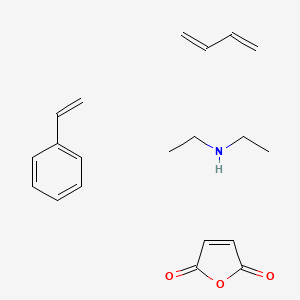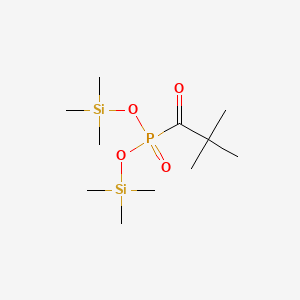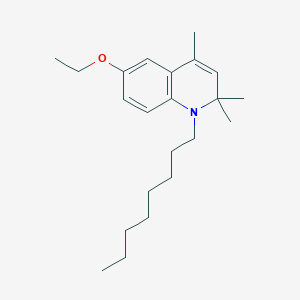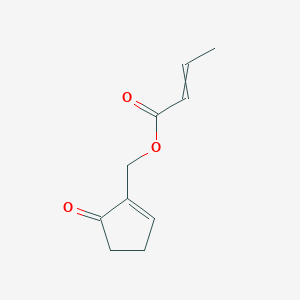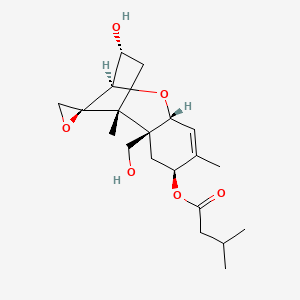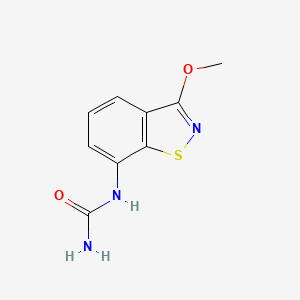
(3-Methoxy-1,2-benzothiazol-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-1,2-benzothiazol-7-yl)urea is a chemical compound with the molecular formula C9H9N3O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Méthodes De Préparation
The synthesis of (3-Methoxy-1,2-benzothiazol-7-yl)urea typically involves the reaction of 3-methoxy-1,2-benzothiazole with an isocyanate compound. One common method involves the use of potassium thiocyanate, bromine, glacial acetic acid, and ammonia solution to prepare disubstituted 2-aminobenzothiazole derivatives, which can then be reacted with various aromatic aldehydes to form Schiff’s base derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
(3-Methoxy-1,2-benzothiazol-7-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Methoxy-1,2-benzothiazol-7-yl)urea involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.
Comparaison Avec Des Composés Similaires
(3-Methoxy-1,2-benzothiazol-7-yl)urea can be compared with other benzothiazole derivatives such as ethoxzolamide, benzothiazol-2-ylthiomethyl thiocyanate (TCMTB), and dimazole . While these compounds share a common benzothiazole core, they differ in their functional groups and specific biological activities. This compound is unique due to its methoxy and urea functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
104121-63-3 |
|---|---|
Formule moléculaire |
C9H9N3O2S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8-5-3-2-4-6(11-9(10)13)7(5)15-12-8/h2-4H,1H3,(H3,10,11,13) |
Clé InChI |
UHOIFKKXZQLSLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NSC2=C1C=CC=C2NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


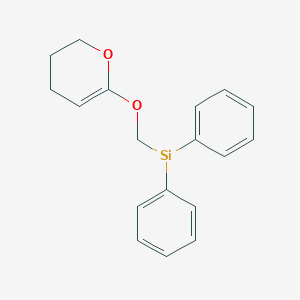
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
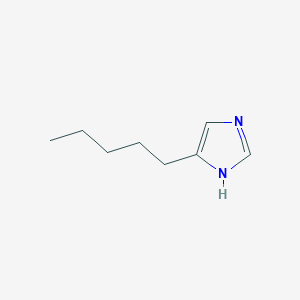
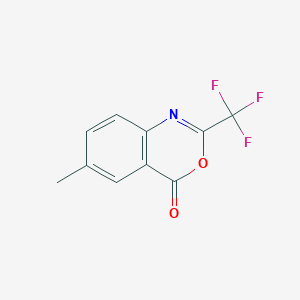
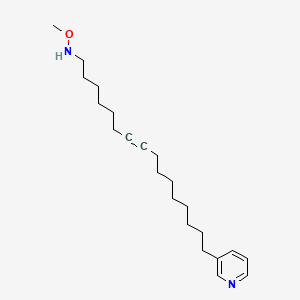
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
